N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-8-10-17(11-9-15)20-23-19(16-6-4-3-5-7-16)21(24-20)27-14-18(25)22-12-13-26-2/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGHKKLFVCGNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pain management. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an imidazole core with various substitutions that contribute to its biological activity. The general structure can be represented as follows:
Synthesis
Recent studies have synthesized various imidazole derivatives, including this compound, to evaluate their anticancer properties. The synthesis typically involves multi-step reactions starting from simpler imidazole derivatives and incorporating the methoxyethyl and sulfanyl groups through nucleophilic substitution reactions .
Anticancer Properties
Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed enhanced cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. Notably, certain derivatives caused substantial DNA fragmentation in HT-29 cells, indicating potential apoptotic mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HT-29 | 5.0 | Apoptosis via DNA fragmentation |
| B | MCF-7 | 10.0 | Inhibition of DNA synthesis |
| C | HT-29 | 3.5 | Induction of reactive oxygen species |
Pain Modulation
Another area of research focuses on the modulation of pain pathways by compounds like this compound. It has been suggested that such compounds may act as P2X3 receptor antagonists, which are implicated in pain transmission . This mechanism could provide a novel approach for pain management therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induces apoptosis in cancer cells through DNA damage.
- Receptor Modulation : Potentially inhibits P2X3 receptors, reducing nociceptive signaling.
- Reactive Oxygen Species (ROS) : May increase ROS levels leading to oxidative stress in cancer cells.
Case Studies
Several studies have explored the effects of imidazole derivatives on cancer treatment:
- Study on Colon Cancer : A derivative similar to this compound was tested on HT-29 cells, showing an IC50 value of 5 µM with significant apoptosis markers detected via flow cytometry .
- Breast Cancer Research : In another study involving MCF-7 cells, the compound exhibited moderate cytotoxicity with an IC50 of 10 µM, suggesting that further optimization could enhance its efficacy .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide exhibit significant anticancer activity. For instance, a study highlighted the efficacy of imidazole derivatives in targeting cancer cell lines. The compound's structure suggests it may interact with specific biological targets involved in tumor growth and proliferation.
Case Study: Screening for Anticancer Activity
A notable case study involved screening a library of drug candidates on multicellular spheroids, which are more representative of in vivo conditions compared to traditional monolayer cultures. The study identified several imidazole derivatives with potent cytotoxic effects against various cancer cell lines, suggesting that the compound could be a candidate for further development in cancer therapy .
Pain Management
The modulation of pain pathways is another promising application for this compound. Research has shown that related compounds can act as modulators of P2X receptors, which are implicated in pain transmission. These findings suggest that this compound might be effective in treating chronic pain conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research into similar imidazole-based compounds has revealed that modifications to the phenyl rings and side chains can significantly enhance their biological activity.
Potential for Broader Applications
Beyond oncology and pain management, there is potential for this compound to be explored in other therapeutic areas such as:
- Antimicrobial Activity : Similar compounds have shown promise as antibacterial and antifungal agents.
- Neurological Disorders : The modulation of neurotransmitter systems could provide therapeutic benefits in conditions such as anxiety and depression.
Preparation Methods
Cyclocondensation of α-Ketoamides and Thioureas
The imidazole ring is typically constructed via cyclocondensation between α-ketoamide precursors and thiourea derivatives. For example, 2-(4-methylphenyl)-5-phenyl-1H-imidazole-4-thiol is synthesized by heating a mixture of 4-methylbenzoylformamide and N-phenylthiourea at 120°C in acetic acid, achieving 68–72% yield after recrystallization. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 120°C | 68–72 | |
| Solvent | Acetic acid | – | |
| Reaction time | 6–8 hours | – |
This method avoids metal catalysts, simplifying purification. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at C2 and C5 positions, with δ 7.85 ppm (imidazole C4-H) and δ 12.3 ppm (N-H) in DMSO-d₆.
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times significantly. A patent by discloses a 30-minute protocol using ethanol as solvent at 150°C, yielding 80–85% imidazole intermediate. Comparative studies show microwave methods enhance reproducibility but require precise temperature control to prevent decomposition.
Sulfanyl Group Introduction Strategies
Thiolation via Disulfide Intermediates
The sulfanyl group at C4 is introduced through nucleophilic substitution. 2-(4-Methylphenyl)-5-phenyl-1H-imidazole-4-thiol reacts with 2-chloro-N-(2-methoxyethyl)acetamide in dimethylformamide (DMF) under nitrogen, facilitated by potassium carbonate (K₂CO₃).
| Reagent | Role | Molar Ratio | Yield (%) |
|---|---|---|---|
| 2-Chloroacetamide | Electrophile | 1:1.2 | 75 |
| K₂CO₃ | Base | 2.5 eq | – |
| DMF | Solvent | – | – |
¹H NMR reveals a singlet at δ 3.72 ppm (SCH₂CO), confirming successful thioether linkage.
Oxidative Coupling Alternatives
Patent describes an oxidative approach using NaIO₄ in aqueous tetrahydrofuran (THF), converting thiols to disulfides prior to acetamide coupling. While this method achieves 70% yield, it necessitates rigorous exclusion of moisture to prevent hydrolysis.
Acetamide Side-Chain Functionalization
Nucleophilic Acylation
The 2-methoxyethylamine side chain is introduced via acylation. 2-Bromo-N-(2-methoxyethyl)acetamide is prepared by reacting bromoacetyl bromide with 2-methoxyethylamine in dichloromethane (DCM) at 0°C, followed by dropwise addition of triethylamine (TEA).
| Step | Condition | Yield (%) |
|---|---|---|
| Bromoacetylation | 0°C, 2 hours | 88 |
| Amine coupling | RT, 12 hours | 92 |
FT-IR analysis shows ν 1650 cm⁻¹ (amide C=O) and ν 1110 cm⁻¹ (C-O-C), validating the structure.
Catalytic Mitsunobu Reaction
For stereochemical control (if applicable), patent employs Mitsunobu conditions (DIAD, PPh₃) to couple chiral 2-methoxyethylamines. Although the target compound lacks stereocenters, this method is noted for future derivatization potential.
Optimization and Scalability Challenges
Solvent System Optimization
Polar aprotic solvents (DMF, DMSO) enhance thiol reactivity but complicate purification. Switching to acetonitrile with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst improves yield to 82% while simplifying extraction.
Byproduct Mitigation
Over-alkylation at imidazole N1 is a common side reaction. Patent recommends using N-protected intermediates (e.g., tert-butoxycarbonyl, Boc) during thiolation, followed by acidic deprotection (HCl/dioxane), reducing byproducts from 15% to <5%.
Analytical Characterization
Spectroscopic Data Consolidation
Key spectral signatures across synthetic batches:
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 2.35 (s, 3H) | 4-Methylphenyl CH₃ |
| ¹³C NMR | δ 169.8 ppm | Acetamide carbonyl |
| HRMS | m/z 424.1521 [M+H]⁺ | C₂₂H₂₃N₃O₂S⁺ |
Purity Assessment
HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for batches using recrystallization (ethanol/water), whereas chromatography (silica gel, DCM/MeOH 95:5) achieves 99.5%.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Cost-effective | Long reaction times | 68–72 |
| Microwave | Rapid | Specialized equipment | 80–85 |
| Oxidative coupling | Scalable | Moisture-sensitive | 70 |
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Prepare the imidazole core through cyclocondensation of 4-methylphenylglyoxal with ammonium acetate and phenylacetonitrile under acidic conditions .
- Step 2: Introduce the sulfanyl group at the 4-position of the imidazole using a nucleophilic substitution reaction with thiourea or potassium thioacetate .
- Step 3: Couple the thiol-modified imidazole with 2-chloro-N-(2-methoxyethyl)acetamide using a base (e.g., K₂CO₃) in DMF at 60–80°C .
Yield Optimization: - Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
- Purify intermediates via column chromatography to avoid carryover impurities.
Q. How should researchers validate the purity and identity of this compound post-synthesis?
Methodological Answer:
- Purity: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Validate with UV detection at 254 nm .
- Identity: Confirm via:
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding hydrogen bonding and conformation?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture .
- Data Collection: Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement: Employ SHELXL for structure solution and refinement. Key parameters:
- Validation: Check R-factors (<5%) and electron density maps for disorder modeling .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Experimental Reassessment:
- Prepare saturated solutions in DMSO, ethanol, and water. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy .
- Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Theoretical Modeling: Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent compatibility .
- Documentation: Report temperature, agitation method, and equilibration time to standardize future comparisons .
Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound in biological targets?
Methodological Answer:
- Analog Synthesis: Modify critical moieties:
- Assays:
- In vitro: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational: Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes .
- Data Analysis: Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .
Q. How can metabolic stability and degradation pathways of this compound be evaluated in preclinical studies?
Methodological Answer:
- Metabolic Profiling:
- Pathway Prediction: Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II transformations (e.g., oxidation of methoxyethyl to carboxylate) .
- Stability Enhancement: Introduce deuterium at labile positions or replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
Data Analysis and Technical Challenges
Q. What advanced analytical methods are recommended for characterizing crystallographic disorder in this compound?
Methodological Answer:
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Studies: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to explain reduced in vivo efficacy .
- Metabolite Interference: Test major metabolites (synthesized or isolated) in target assays to rule out off-target effects .
- Dosage Adjustments: Optimize dosing regimens using allometric scaling from animal models to account for clearance rate differences .
Safety and Handling
Q. What protocols should be followed for safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin (LD50 data pending; assume toxicity based on structural analogs) .
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the sulfanyl group .
- Disposal: Degrade with Fenton’s reagent (Fe²⁺/H₂O₂) to cleave the acetamide and imidazole moieties prior to incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
